![molecular formula C24H20BrNO4S B2935906 4-bromo-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide CAS No. 441292-44-0](/img/structure/B2935906.png)
4-bromo-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H20BrNO4S and its molecular weight is 498.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-bromo-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a sulfonamide group and a substituted naphtho-benzofuran moiety. The presence of the bromine atom and the dimethyl groups significantly influence its chemical reactivity and biological interactions.
Structure Overview
Component | Description |
---|---|
Bromine | Enhances lipophilicity and biological activity. |
Naphtho[1,2-b]benzofuran | Provides a scaffold for interaction with biological targets. |
Benzenesulfonamide | Known for various pharmacological activities including antibacterial and antitumor effects. |
Antinociceptive Effects
Research indicates that compounds with similar structures exhibit significant antinociceptive (pain-relieving) properties. A study evaluating related compounds demonstrated that they could produce dose-dependent analgesia through both spinal and supraspinal mechanisms. For instance, a derivative of benzofuran was shown to be significantly more potent than common analgesics like aspirin and acetaminophen, suggesting that this compound may exhibit similar or enhanced effects in pain models .
The proposed mechanism involves modulation of G protein-coupled receptors (GPCRs), which are pivotal in mediating various physiological responses. Activation of these receptors can lead to downstream signaling cascades that influence nociceptive pathways.
Key Findings on Mechanism
- GPCR Interaction : The compound may influence GPCR pathways, similar to other sulfonamide derivatives .
- Spinal and Supraspinal Analgesia : Evidence suggests that the compound acts at both levels to alleviate pain .
Antitumor Activity
Preliminary studies have indicated potential antitumor properties for compounds within this chemical class. The sulfonamide group is often associated with anticancer activity due to its ability to inhibit certain enzymes involved in tumor growth.
Study 1: Analgesic Efficacy in Animal Models
In a controlled study involving mice subjected to various nociceptive stimuli (e.g., formalin test), the compound demonstrated significant analgesic effects compared to control groups. The results indicated that the compound could effectively reduce pain responses without significant sedative effects .
Study 2: In Vitro Antitumor Activity
Another investigation focused on the cytotoxic effects of related compounds against cancer cell lines. Results showed that these compounds inhibited cell proliferation effectively, suggesting that this compound may also possess antitumor properties worth exploring further .
Propriétés
IUPAC Name |
4-bromo-N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4S/c1-24(2)12-20(27)22-18-11-19(26-31(28,29)15-9-7-14(25)8-10-15)16-5-3-4-6-17(16)23(18)30-21(22)13-24/h3-11,26H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPJXMBRYXMLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.